8-Bromoisoquinolin-3-amine
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Overview
Description
8-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinolin-3-amine typically involves the bromination of isoquinoline followed by amination. One common method includes the following steps:
Bromination: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 8th position.
Amination: The brominated isoquinoline is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of base and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a hydroxyl group would yield 8-hydroxyisoquinolin-3-amine, while coupling reactions could produce various biaryl derivatives.
Scientific Research Applications
8-Bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-Bromoisoquinolin-3-amine: Similar structure but with the bromine atom at the 6th position.
8-Chloroisoquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.
8-Methoxyisoquinolin-3-amine: Similar structure but with a methoxy group instead of bromine.
Uniqueness: 8-Bromoisoquinolin-3-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
8-bromoisoquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBFTIXTXTDDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697485 |
Source
|
Record name | 8-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260760-06-2 |
Source
|
Record name | 8-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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